molecular formula C39H38N2O7S B583844 5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE CAS No. 156783-21-0

5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE

Cat. No.: B583844
CAS No.: 156783-21-0
M. Wt: 678.8
InChI Key: ALLZEZYUVWZRJC-BMPTZRATSA-N
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Description

5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is a modified nucleoside derivative used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a toluoyl group at the N3/O4 positions, along with a thiol modification at the 2 position of thymidine. These modifications enhance the stability and functionality of the nucleoside, making it a valuable tool in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE typically involves multiple steps, starting with the protection of the thymidine molecule. The dimethoxytrityl group is introduced at the 5’ hydroxyl position using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine . The toluoyl group is then introduced at the N3/O4 positions through acylation reactions using toluoyl chloride . Finally, the thiol group is introduced at the 2 position through a thiolation reaction, often using reagents like Lawesson’s reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and yield . The process is carefully controlled to minimize impurities and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Deprotected nucleosides.

    Substitution: Free nucleosides after removal of protecting groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is unique due to its combined modifications, which provide enhanced stability and functionality compared to other nucleoside derivatives. The presence of the thiol group allows for additional chemical modifications and interactions, making it a versatile tool in nucleic acid research and therapeutic development .

Properties

CAS No.

156783-21-0

Molecular Formula

C39H38N2O7S

Molecular Weight

678.8

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(44)41-36(43)26(2)23-40(38(41)49)35-22-33(42)34(48-35)24-47-39(28-8-6-5-7-9-28,29-14-18-31(45-3)19-15-29)30-16-20-32(46-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1

InChI Key

ALLZEZYUVWZRJC-BMPTZRATSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C

Origin of Product

United States

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